

The Pharmacology of JNJ-16259685: A Technical Guide

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Compound of Interest

Compound Name: JNJ16259685

Cat. No.: B1672994

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Abstract

JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides an in-depth overview of the pharmacology of JNJ-16259685, including its mechanism of action, in vitro and in vivo potency, and selectivity profile. Detailed methodologies for key experimental assays are provided, along with a summary of its effects in preclinical models.

Introduction

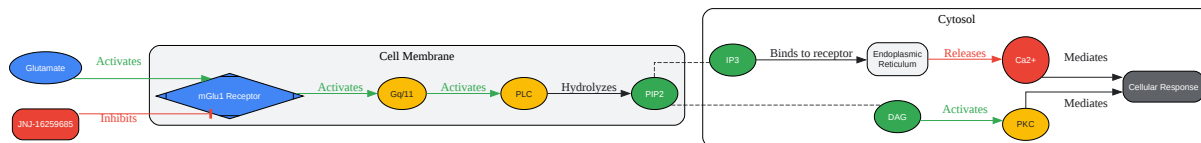
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu1 receptor, in particular, is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in neurological and psychiatric disorders. JNJ-16259685, chemically known as (3,4-dihydro-2H-pyrano[1][2]b quinolin-7-yl) (cis-4-methoxycyclohexyl) methanone, has emerged as a valuable pharmacological tool for studying the role of mGlu1 receptors.

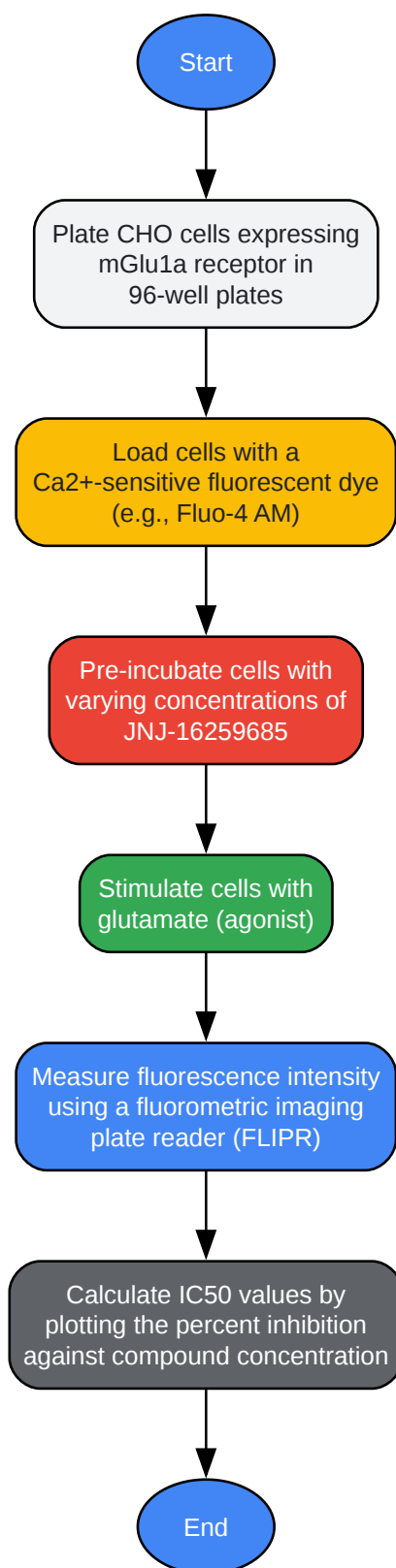
Mechanism of Action

JNJ-16259685 acts as a negative allosteric modulator of the mGlu1 receptor.[1] It binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation in a non-competitive manner.[1] This antagonism prevents the downstream signaling cascade initiated by glutamate binding.

Signaling Pathway

The mGlu1 receptor is coupled to the Gq/11 G-protein. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). JNJ-16259685 blocks this cascade by inhibiting the initial receptor activation.





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References

- 1. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
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